Methyl 5-bromo-6-(trifluoromethyl)picolinate
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Overview
Description
Methyl 5-bromo-6-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of picolinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-(trifluoromethyl)picolinate typically involves the bromination of a suitable picolinic acid derivative followed by esterification. One common method includes the use of bromine and a catalyst to introduce the bromine atom into the pyridine ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and esterification reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Methyl 5-bromo-6-(trifluoromethyl)picolinate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- Methyl 6-bromo-5-(trifluoromethyl)picolinate
- Methyl 3-bromo-6-(trifluoromethyl)picolinate
- Picolinic acid derivatives
Comparison: Methyl 5-bromo-6-(trifluoromethyl)picolinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications compared to its analogs .
Properties
Molecular Formula |
C8H5BrF3NO2 |
---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
methyl 5-bromo-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-3-2-4(9)6(13-5)8(10,11)12/h2-3H,1H3 |
InChI Key |
WWVAGHMUNXMNJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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